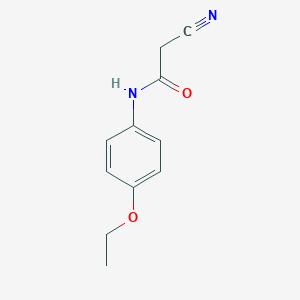

2-cyano-N-(4-ethoxyphenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyano-N-(4-ethoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-15-10-5-3-9(4-6-10)13-11(14)7-8-12/h3-6H,2,7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVLKYXWCLMCKIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30326907 | |

| Record name | 2-cyano-N-(4-ethoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51838-07-4 | |

| Record name | 2-cyano-N-(4-ethoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Molecular Structure of 2-cyano-N-(4-ethoxyphenyl)acetamide for Drug Development Professionals

Abstract

2-cyano-N-(4-ethoxyphenyl)acetamide is a molecule with significant potential in medicinal chemistry, primarily owing to its unique structural features. This guide provides an in-depth analysis of its molecular architecture, physicochemical properties, and synthetic pathways. We will explore the interplay of its functional groups, which are pivotal to its reactivity and potential as a versatile scaffold in contemporary drug design. This document serves as a comprehensive resource for researchers and scientists engaged in the exploration and utilization of novel chemical entities for therapeutic applications.

Molecular Structure and Physicochemical Properties

A fundamental comprehension of a molecule's structure is paramount in predicting its behavior in a biological system. 2-cyano-N-(4-ethoxyphenyl)acetamide, with the chemical formula C₁₁H₁₂N₂O₂, presents a compelling case study in structural chemistry due to its amalgamation of key functional groups that govern its chemical and biological persona.[1]

Core Functional Groups and Their Interactions

The molecule is comprised of three principal moieties: a cyano group, an acetamide linkage, and a 4-ethoxyphenyl ring. Each contributes distinct electronic and steric characteristics.

-

The Cyanoacetamide Core: The cyano (-C≡N) group, a potent electron-withdrawing entity, significantly influences the acidity of the α-carbon protons, making them susceptible to deprotonation and subsequent reactions. The amide (-CONH-) group is a critical site for hydrogen bonding, a fundamental interaction in the binding of ligands to biological receptors.

-

The 4-Ethoxyphenyl Moiety: The phenyl ring offers a rigid scaffold that can engage in π-π stacking interactions with aromatic residues in protein binding pockets. The para-substituted ethoxy group (-OCH₂CH₃) is an electron-donating group, which can modulate the electronic properties of the phenyl ring and influence the molecule's overall lipophilicity and metabolic fate.

Conformational Analysis

The molecule exhibits conformational flexibility due to rotation around several single bonds. The torsional angles between the phenyl ring and the amide plane, and between the amide plane and the cyano group, will dictate the molecule's three-dimensional shape. The most stable conformation will be a delicate balance between minimizing steric hindrance and optimizing electronic delocalization.

Spectroscopic Profile

The structural elucidation of 2-cyano-N-(4-ethoxyphenyl)acetamide is definitively achieved through a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is expected to show characteristic signals for the aromatic protons on the ethoxyphenyl ring, a quartet and a triplet for the ethoxy protons, a singlet for the methylene protons, and a broad singlet for the amide proton.

-

¹³C NMR will display distinct resonances for the carbons of the cyano, carbonyl, phenyl, and ethoxy groups.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C≡N stretch (around 2250 cm⁻¹), the amide C=O stretch (around 1670 cm⁻¹), and the N-H stretch (around 3300 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of 204.23 g/mol .[1]

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Implication in Drug Discovery |

| Molecular Weight | 204.23 g/mol [1] | Adherence to Lipinski's Rule of Five for oral bioavailability. |

| LogP | ~1.8 | Suggests good membrane permeability and oral absorption. |

| Hydrogen Bond Donors | 1 | Potential for specific hydrogen bond interactions with target proteins. |

| Hydrogen Bond Acceptors | 3 | Multiple sites for forming hydrogen bonds with biological targets. |

| Polar Surface Area | ~65 Ų | Indicates a favorable balance for cell permeability. |

Synthesis and Chemical Reactivity

The synthesis of 2-cyano-N-(4-ethoxyphenyl)acetamide is generally accomplished via a direct amidation reaction.

Synthetic Workflow

The most prevalent synthetic route involves the condensation of 4-ethoxyaniline with an activated cyanoacetic acid derivative, such as ethyl cyanoacetate.[2] This reaction is typically carried out at elevated temperatures.[3]

Caption: Synthetic pathway for 2-cyano-N-(4-ethoxyphenyl)acetamide.

Experimental Protocol: Synthesis of 2-cyano-N-(4-ethoxyphenyl)acetamide

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 4-ethoxyaniline and ethyl cyanoacetate.

-

Heating: Heat the reaction mixture to 120-140 °C with constant stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. The product will often crystallize out.

-

Purification: Collect the solid product by filtration and recrystallize from a suitable solvent, such as ethanol, to obtain the pure 2-cyano-N-(4-ethoxyphenyl)acetamide.

Reactivity Profile

The reactivity of this molecule is centered around its key functional groups:

-

Active Methylene Group: The protons on the carbon adjacent to the cyano group are acidic and can be readily removed by a base, allowing for a variety of alkylation and condensation reactions.

-

Cyano Group: The nitrile can undergo hydrolysis to a carboxylic acid or reduction to an amine, providing a handle for further derivatization.

-

Amide Bond: The amide linkage is generally stable but can be hydrolyzed under harsh acidic or basic conditions.

Potential Applications in Drug Development

The structural motifs within 2-cyano-N-(4-ethoxyphenyl)acetamide are found in numerous biologically active compounds, suggesting its potential as a valuable scaffold in drug discovery.

As a Pharmacophore

The combination of a hydrogen bond donor and acceptor in the acetamide group, coupled with the lipophilic ethoxyphenyl ring, makes this molecule an interesting starting point for the design of enzyme inhibitors and receptor antagonists. The cyano group can also act as a hydrogen bond acceptor or a bioisostere for other functional groups.

Precursor for Heterocyclic Synthesis

Cyanoacetamides are well-established precursors for the synthesis of a wide array of nitrogen-containing heterocycles, such as pyridines, pyrimidines, and pyrazoles, many of which are privileged structures in medicinal chemistry.[2]

Sources

An In-Depth Technical Guide to 2-cyano-N-(4-ethoxyphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-cyano-N-(4-ethoxyphenyl)acetamide, a molecule of interest in medicinal chemistry and materials science. Drawing from established scientific principles and available data on related compounds, this document aims to be a valuable resource for professionals in the field.

Introduction: The Versatility of the Cyanoacetamide Scaffold

2-cyano-N-(4-ethoxyphenyl)acetamide belongs to the broader class of cyanoacetamides, which are recognized as highly versatile synthons in organic chemistry. The presence of a reactive methylene group activated by both a nitrile and an amide carbonyl group makes these compounds valuable precursors for a diverse range of heterocyclic systems. Many derivatives of cyanoacetamide have been investigated for their potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The N-(4-ethoxyphenyl) substitution introduces a phenetidine moiety, a structural feature present in various pharmacologically active compounds, suggesting that 2-cyano-N-(4-ethoxyphenyl)acetamide may possess interesting biological activities worth exploring.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While experimental data for 2-cyano-N-(4-ethoxyphenyl)acetamide is not widely available in public literature, we can infer some of its key properties based on its structure and data from closely related compounds.

| Property | Value | Source |

| CAS Number | 51838-07-4 | [1] |

| Molecular Formula | C₁₁H₁₂N₂O₂ | [1] |

| Molecular Weight | 204.23 g/mol | [1] |

| Boiling Point (Predicted) | 438.9 °C at 760 mmHg | [1] |

| Flash Point (Predicted) | 219.3 °C | [1] |

| Density (Predicted) | 1.181 g/cm³ | [1] |

| Refractive Index (Predicted) | 1.565 | [1] |

Synthesis of 2-cyano-N-(4-ethoxyphenyl)acetamide

The synthesis of N-substituted cyanoacetamides is a well-established process in organic chemistry. The most common approach involves the condensation of an amine with an active methylene compound like ethyl cyanoacetate. For 2-cyano-N-(4-ethoxyphenyl)acetamide, the logical synthetic route is the reaction of p-phenetidine (4-ethoxyaniline) with ethyl cyanoacetate.

Caption: Proposed synthesis of 2-cyano-N-(4-ethoxyphenyl)acetamide.

Experimental Protocol (Proposed)

This protocol is based on a general method for the synthesis of related N-aryl cyanoacetamides and should be optimized for the specific substrates.[2]

Materials:

-

p-Phenetidine (4-ethoxyaniline)

-

Ethyl cyanoacetate

-

High-boiling point solvent (e.g., xylene or neat reaction)

-

Ethanol (for washing)

-

Deionized water

Equipment:

-

Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

-

Heating mantle

-

Buchner funnel and filter flask

-

Beakers and graduated cylinders

Procedure:

-

In a round-bottom flask, combine p-phenetidine and a slight molar excess of ethyl cyanoacetate.

-

Heat the mixture with stirring to a temperature between 120-200 °C. The reaction can be performed neat or in a high-boiling solvent like xylene.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-8 hours.[2]

-

After the reaction is complete, cool the mixture to room temperature, which should induce the precipitation of the crude product.

-

Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Causality behind Experimental Choices: The high reaction temperature is necessary to drive the aminolysis of the ethyl ester, which is a reversible reaction. The removal of the ethanol byproduct as it forms can also increase the yield. A neat reaction is often possible and simplifies the workup, but the use of a high-boiling solvent can aid in temperature control and prevent charring of the reactants.

Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized 2-cyano-N-(4-ethoxyphenyl)acetamide would rely on a combination of spectroscopic techniques. Based on the analysis of similar compounds, the following spectral data are expected:

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the ethoxy group, the aromatic protons, the methylene protons, and the amide proton. By analogy with N-(4-ethoxyphenyl)acetamide (phenacetin), the following chemical shifts can be predicted:[3]

-

~1.4 ppm (triplet, 3H): Methyl protons of the ethoxy group.

-

~4.0 ppm (quartet, 2H): Methylene protons of the ethoxy group.

-

~3.5 ppm (singlet, 2H): Methylene protons of the cyanoacetyl group.

-

~6.9 ppm (doublet, 2H): Aromatic protons ortho to the ethoxy group.

-

~7.5 ppm (doublet, 2H): Aromatic protons ortho to the amide group.

-

~8.0-9.0 ppm (broad singlet, 1H): Amide (N-H) proton.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

-

~15 ppm: Methyl carbon of the ethoxy group.

-

~25 ppm: Methylene carbon of the cyanoacetyl group.

-

~64 ppm: Methylene carbon of the ethoxy group.

-

~115 ppm: Aromatic carbons ortho to the ethoxy group.

-

~117 ppm: Nitrile carbon.

-

~122 ppm: Aromatic carbons ortho to the amide group.

-

~131 ppm: Quaternary aromatic carbon attached to the amide nitrogen.

-

~156 ppm: Quaternary aromatic carbon attached to the ethoxy group.

-

~163 ppm: Amide carbonyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

~3300 cm⁻¹: N-H stretching of the secondary amide.

-

~2980-2850 cm⁻¹: C-H stretching of the alkyl groups.

-

~2250 cm⁻¹: C≡N stretching of the nitrile group.

-

~1670 cm⁻¹: C=O stretching of the amide I band.

-

~1600, 1510 cm⁻¹: C=C stretching of the aromatic ring.

-

~1240 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether.

-

~1040 cm⁻¹: Symmetric C-O-C stretching of the aryl ether.

Mass Spectrometry

The mass spectrum should show the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺, confirming the molecular weight of the compound (204.23 g/mol ). Fragmentation patterns would likely involve the cleavage of the amide bond and the loss of the cyanoacetyl group.

Potential Applications and Biological Activity

While specific studies on the biological activity of 2-cyano-N-(4-ethoxyphenyl)acetamide are limited, the broader classes of cyanoacetamides and phenoxyacetamides have shown a wide range of pharmacological potential.

-

Anticancer Activity: Many acetamide derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[4]

-

Anti-inflammatory and Analgesic Activity: The phenoxyacetamide scaffold is present in compounds with known anti-inflammatory and analgesic properties.[4]

-

Antioxidant Activity: Some acetamide derivatives have demonstrated the ability to scavenge free radicals, suggesting potential antioxidant applications.[4]

-

Insecticidal Activity: Certain cyanoacetamide derivatives have been found to exhibit insecticidal properties.[5]

The combination of the cyanoacetamide and the 4-ethoxyphenyl moieties in a single molecule makes 2-cyano-N-(4-ethoxyphenyl)acetamide an interesting candidate for screening in various biological assays to explore its potential as a therapeutic agent or a lead compound for drug discovery.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Toxicity: The toxicity of this specific compound has not been fully evaluated. Related compounds can be harmful if swallowed or inhaled and may cause skin and eye irritation.[6][7]

It is imperative to conduct a thorough risk assessment before handling this chemical and to consult all available safety information for related compounds.

Conclusion

2-cyano-N-(4-ethoxyphenyl)acetamide is a compound with significant potential for further research and development, stemming from the versatile reactivity of the cyanoacetamide group and the pharmacological relevance of the N-(4-ethoxyphenyl) moiety. This guide has provided a comprehensive, albeit partially predictive, overview of its chemical properties, a plausible synthetic route, and an outline of its expected spectroscopic characteristics. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this promising molecule.

References

-

Abdel-Raheem, S. A. A., & Adel, M. (Year). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form. ResearchGate. [Link]

-

Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (n.d.). National Institutes of Health. [Link]

-

Safety Data Sheet: N-(4-Ethoxyphenyl)acetamide. (n.d.). Carl ROTH. [Link]

-

Synthesis and Biological Evaluation of New N-(4-Acetylphenyl)-2-cyanoacetamide Derivatives with Docking, and Molecular Dynamics Insights. (2025, February 27). ResearchGate. [Link]

-

cyanoacetamide. (n.d.). Organic Syntheses Procedure. [Link]

-

Phenacetin. (n.d.). MD Topology | NMR | X-Ray. [Link]

-

Phenacetin. (n.d.). NIST WebBook. [Link]

-

Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. (n.d.). MDPI. [Link]

- A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide. (n.d.).

-

Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors. (2014, November 14). PubMed. [Link]

-

Substituent effect on IR, 1H- and 13C-NMR spectral data IN N-(substituted phenyl)-2-cyanoacetamides: A correlation study. (n.d.). ResearchGate. [Link]

-

Acetamide - SAFETY DATA SHEET. (2023, March 30). PENTA. [Link]

-

Acetamide, N-(4-benzyloxyphenyl)-2-cyano-. (n.d.). SpectraBase. [Link]

-

N-(4-ethoxyphenyl)ethanamide -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). (n.d.). NIST/TRC. [Link]

-

Phenacetin. (n.d.). PubChem. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide - Google Patents [patents.google.com]

- 3. NMR Spectrum of Phenacetin | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. carlroth.com [carlroth.com]

- 7. fishersci.com [fishersci.com]

A Technical Guide to the Solubility of 2-cyano-N-(4-ethoxyphenyl)acetamide in Organic Solvents

Foreword: Navigating the Uncharted Waters of Solubility

To the researchers, scientists, and drug development professionals who form the backbone of pharmaceutical innovation, this guide addresses a critical, yet often un-charted, physicochemical property: the solubility of 2-cyano-N-(4-ethoxyphenyl)acetamide. While direct, comprehensive experimental data for this specific molecule in a wide array of organic solvents remains elusive in publicly accessible literature, this document serves as a robust framework for understanding, predicting, and, most importantly, determining its solubility.

By leveraging data from the structurally analogous compound N-(4-ethoxyphenyl)acetamide (commonly known as phenacetin) and established principles of physical chemistry, we will construct a scientifically rigorous guide. This document is designed not as a mere compilation of data, but as a methodological companion, empowering you to either generate the precise solubility data you require or to make well-founded estimations for your research and development endeavors.

Compound Profile: 2-cyano-N-(4-ethoxyphenyl)acetamide

2-cyano-N-(4-ethoxyphenyl)acetamide is a derivative of acetamide featuring a cyano group and an N-substituted 4-ethoxyphenyl ring. The presence of these functional groups dictates its physicochemical properties and, consequently, its solubility behavior.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂O₂ | |

| Molecular Weight | 204.23 g/mol | |

| CAS Number | 51838-07-4 | |

| Density | 1.181 g/cm³ | |

| Boiling Point | 438.9 °C at 760 mmHg | |

| Flash Point | 219.3 °C | |

| Refractive Index | 1.565 | |

| XLogP3 | 2.01 |

These properties suggest a molecule with moderate lipophilicity, capable of acting as both a hydrogen bond donor (from the amide N-H) and acceptor (via the amide carbonyl, the ether oxygen, and the nitrile nitrogen).

The Influence of Molecular Structure on Solubility: A Comparative Analysis with Phenacetin

Given the absence of direct solubility data for our target compound, we turn to its close structural analog, N-(4-ethoxyphenyl)acetamide (phenacetin), to infer its likely behavior. The key structural difference is the presence of a cyano (-C≡N) group on the acetyl moiety of our target compound.

The cyano group is a potent electron-withdrawing group and a strong hydrogen bond acceptor. Its introduction is expected to increase the polarity of the molecule and its capacity for dipole-dipole interactions and hydrogen bonding. This will likely lead to:

-

Increased solubility in polar solvents compared to phenacetin.

-

Decreased solubility in non-polar solvents compared to phenacetin.

Solubility of N-(4-ethoxyphenyl)acetamide (Phenacetin): A Reference Point

The following table summarizes the known solubility of phenacetin in various solvents. This data provides a valuable baseline for estimating the solubility of 2-cyano-N-(4-ethoxyphenyl)acetamide.

| Solvent | Solubility Description | Quantitative Data | Source |

| Water | Very slightly soluble | 0.076 g/100 mL; 1g in 1310 mL (cold), 1g in 82 mL (boiling) | |

| Ethanol (95%) | Soluble | 1g in 15 mL (cold), 1g in 2.8 mL (boiling) | |

| Chloroform | Soluble | 1g in 14 mL | |

| Diethyl Ether | Slightly soluble | 1g in 90 mL | |

| Benzene | Slightly soluble | - | |

| Acetone | Soluble | - | |

| Glycerol | Soluble | - | |

| Pyridine | Very soluble | - |

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

The "gold standard" for determining the equilibrium or thermodynamic solubility of a compound is the shake-flask method. This method, while requiring patience, yields highly reliable and reproducible data.

Principle

An excess of the solid compound is equilibrated with a solvent at a constant temperature until the concentration of the dissolved solute in the supernatant is constant. This concentration represents the thermodynamic solubility.

Experimental Workflow

A Technical Guide to the Spectroscopic Characterization of 2-cyano-N-(4-ethoxyphenyl)acetamide

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Among the myriad of analytical techniques available, spectroscopic methods—namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—stand as the triumvirate of molecular characterization. This guide provides an in-depth technical analysis of the spectroscopic data for 2-cyano-N-(4-ethoxyphenyl)acetamide, a compound of interest due to its potential applications in medicinal chemistry, stemming from its acetamide and cyano functional groups.

This document is designed for researchers, scientists, and drug development professionals, offering not just a presentation of data, but a detailed interpretation grounded in the fundamental principles of spectroscopy. The causality behind the predicted spectral features is explained to provide a robust framework for understanding the molecule's structure and behavior.

Molecular Structure and Functional Group Analysis

To comprehend the spectroscopic data, a foundational understanding of the molecule's structure is imperative. 2-cyano-N-(4-ethoxyphenyl)acetamide is a para-substituted aromatic compound featuring several key functional groups that will give rise to characteristic spectroscopic signals.

Figure 1: Chemical structure of 2-cyano-N-(4-ethoxyphenyl)acetamide.

The key structural components for spectroscopic analysis are:

-

Para-substituted benzene ring: This will produce a characteristic AA'BB' system in the ¹H NMR spectrum and four distinct signals in the aromatic region of the ¹³C NMR spectrum.

-

Ethoxy group (-O-CH₂-CH₃): This will give rise to a triplet and a quartet in the ¹H NMR spectrum.

-

Amide linkage (-NH-C=O-): The N-H proton will be a singlet, and the carbonyl carbon will have a characteristic chemical shift in the ¹³C NMR spectrum. The N-H and C=O bonds will show strong absorptions in the IR spectrum.

-

Methylene group (-CH₂-): The protons of the methylene group adjacent to the cyano and carbonyl groups will appear as a singlet in the ¹H NMR spectrum.

-

Cyano group (-C≡N): This group has a characteristic sharp absorption in the IR spectrum and a distinct chemical shift for the carbon in the ¹³C NMR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum of 2-cyano-N-(4-ethoxyphenyl)acetamide is predicted to show five distinct signals, each corresponding to a unique proton environment. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Justification |

| -O-CH₂-CH₃ | ~1.4 | Triplet | 3H | Shielded aliphatic protons, split by the adjacent CH₂ group. |

| -O-CH₂ -CH₃ | ~4.0 | Quartet | 2H | Deshielded by the adjacent oxygen atom, split by the CH₃ group. |

| -CO-CH₂ -CN | ~3.7 | Singlet | 2H | Deshielded by the adjacent carbonyl and cyano groups. No adjacent protons to cause splitting. |

| Aromatic protons (ortho to -NH) | ~7.5 | Doublet | 2H | Deshielded due to the electron-withdrawing nature of the acetamide group and the aromatic ring current. |

| Aromatic protons (ortho to -O) | ~6.9 | Doublet | 2H | Shielded by the electron-donating ethoxy group. |

| -NH -CO- | ~8.2 | Singlet | 1H | Deshielded amide proton, often appears as a broad singlet. |

Causality Behind Predicted Shifts: The electron-donating ethoxy group increases electron density on the aromatic ring, particularly at the ortho and para positions, causing an upfield shift (lower ppm) for the protons ortho to it. Conversely, the electron-withdrawing acetamide group decreases electron density, leading to a downfield shift (higher ppm) for the protons ortho to it.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to the nine unique carbon environments in the molecule.

| Assignment | Predicted Chemical Shift (ppm) | Justification |

| -O-CH₂-CH₃ | ~15 | Highly shielded aliphatic carbon. |

| -O-CH₂ -CH₃ | ~64 | Aliphatic carbon deshielded by the attached oxygen. |

| -CO-CH₂ -CN | ~25 | Aliphatic carbon deshielded by both the carbonyl and cyano groups. |

| C ≡N | ~116 | Characteristic chemical shift for a nitrile carbon. |

| Aromatic C -H (ortho to -O) | ~115 | Shielded by the electron-donating ethoxy group. |

| Aromatic C -H (ortho to -NH) | ~122 | Less shielded due to the proximity to the electron-withdrawing acetamide group. |

| Aromatic C (ipso to -O) | ~156 | Deshielded due to direct attachment to the electronegative oxygen. |

| Aromatic C (ipso to -NH) | ~131 | Less deshielded than the carbon attached to oxygen. |

| -NH-C =O | ~164 | Characteristic chemical shift for an amide carbonyl carbon. |

Experimental Protocols for NMR Spectroscopy

Figure 2: Workflow for NMR data acquisition and processing.

Self-Validating System: The consistency between the ¹H and ¹³C NMR data serves as a self-validating mechanism. For instance, the number of aromatic proton signals should correspond to the number of protonated aromatic carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands and Interpretation

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| ~3300 | N-H stretch | Secondary Amide | Strong, sharp |

| ~3100-3000 | C-H stretch (aromatic) | Aromatic Ring | Medium |

| ~2980-2850 | C-H stretch (aliphatic) | Ethoxy and Methylene | Medium to Strong |

| ~2250 | C≡N stretch | Nitrile | Strong, sharp |

| ~1670 | C=O stretch (Amide I band) | Secondary Amide | Very Strong |

| ~1600, ~1510 | C=C stretch | Aromatic Ring | Medium to Strong |

| ~1540 | N-H bend (Amide II band) | Secondary Amide | Medium |

| ~1240 | C-O stretch (aryl ether) | Ethoxy Group | Strong |

| ~1040 | C-O stretch (alkyl ether) | Ethoxy Group | Strong |

Causality Behind Absorptions: The high frequency of the N-H and C-H stretches is due to the low mass of the hydrogen atom and the strength of these bonds. The triple bond of the nitrile group is very strong, resulting in a high-frequency absorption in a relatively uncongested region of the spectrum, making it a highly diagnostic peak.[1] The carbonyl stretch of the amide is at a lower frequency than that of a ketone due to resonance with the nitrogen lone pair, which imparts some single-bond character to the C=O bond.

Experimental Protocol for IR Spectroscopy (ATR Method)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure using the anvil to ensure good contact.

-

Sample Scan: Acquire the IR spectrum of the sample.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the structure of a molecule through its fragmentation pattern.

Predicted Molecular Ion and Fragmentation Pattern

The molecular formula of 2-cyano-N-(4-ethoxyphenyl)acetamide is C₁₁H₁₂N₂O₂. The calculated monoisotopic mass is approximately 204.09 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 204.

The fragmentation of the molecular ion is predicted to occur via several characteristic pathways:

Figure 3: Predicted fragmentation pathway for 2-cyano-N-(4-ethoxyphenyl)acetamide.

Key Predicted Fragments:

| m/z | Proposed Structure/Formula | Formation Mechanism |

| 204 | [C₁₁H₁₂N₂O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 148 | [C₉H₁₀NO]⁺ | Loss of the cyanomethyl radical (·CH₂CN) |

| 120 | [C₈H₈O]⁺˙ | Cleavage of the amide C-N bond with hydrogen transfer, loss of cyanoacetamide. |

| 108 | [C₇H₈O]⁺˙ | Alpha-cleavage of the ether, loss of ethylene from the ethoxy group. |

| 93 | [C₆H₅O]⁺ | Loss of an ethyl group from the m/z 120 fragment. |

Trustworthiness of Fragmentation: The proposed fragmentation pathways are based on established principles of mass spectrometry, such as the formation of stable carbocations and the loss of small, stable neutral molecules.[2] The stability of the aromatic ring will likely lead to a relatively abundant molecular ion peak.

Experimental Protocol for Mass Spectrometry (LC-MS with ESI)

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Chromatographic Separation (Optional but Recommended): Inject the sample into a liquid chromatograph (LC) to purify the sample before it enters the mass spectrometer.

-

Ionization: The sample is introduced into an electrospray ionization (ESI) source, where it is nebulized and ionized, typically forming the protonated molecule [M+H]⁺ (m/z 205).

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated. For fragmentation data, a tandem mass spectrometry (MS/MS) experiment can be performed where the [M+H]⁺ ion is isolated and fragmented by collision-induced dissociation (CID).

Conclusion

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for 2-cyano-N-(4-ethoxyphenyl)acetamide. By integrating predicted data with the underlying principles of NMR, IR, and MS, this document serves as a valuable resource for researchers in the field of drug development and chemical analysis. The detailed protocols and interpretations are designed to be a self-validating system, ensuring a high degree of scientific integrity and trustworthiness. The provided visualizations and structured data tables facilitate a clear and concise understanding of the spectroscopic properties of this molecule.

References

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link][3]

-

University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link][4]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link][2]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link][5]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link][6]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link][7]

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link][8]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link][1]

Sources

- 1. MolView [molview.org]

- 2. NMR Predictor - Documentation [docs.chemaxon.com:443]

- 3. acdlabs.com [acdlabs.com]

- 4. Infrared spectra prediction [cheminfo.org]

- 5. IR spectra prediction [cheminfo.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Simulate and predict NMR spectra [nmrdb.org]

- 8. fragmentation-analyzer | CompOmics documentation [compomics.github.io]

The Versatile Synthon: A Technical Guide to 2-cyano-N-(4-ethoxyphenyl)acetamide in Heterocyclic Synthesis

Abstract

This technical guide provides an in-depth exploration of 2-cyano-N-(4-ethoxyphenyl)acetamide, a highly functionalized and versatile building block in modern heterocyclic chemistry. Addressed to researchers, medicinal chemists, and professionals in drug development, this document elucidates the synthesis, chemical properties, and strategic application of this synthon in the construction of a diverse array of heterocyclic scaffolds. By detailing established synthetic protocols and exploring the underlying reaction mechanisms, this guide serves as a practical resource for leveraging the unique reactivity of 2-cyano-N-(4-ethoxyphenyl)acetamide in the design and execution of novel synthetic pathways.

Introduction: The Strategic Value of N-Arylcyanoacetamides

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science, driving a continuous demand for efficient and adaptable synthetic methodologies.[1][2] Within the vast arsenal of synthetic precursors, N-arylcyanoacetamides have emerged as exceptionally valuable synthons.[3][4] Their intrinsic chemical architecture, featuring an active methylene group flanked by a nitrile and an amide carbonyl, provides a trifecta of reactive sites. This polyfunctionality allows for a diverse range of chemical transformations, including condensations, cyclizations, and multicomponent reactions.[4]

2-cyano-N-(4-ethoxyphenyl)acetamide, in particular, combines this reactive core with a 4-ethoxyphenyl substituent. This group can influence the molecule's solubility, crystal packing, and potential for biological interactions, making it an attractive starting material for medicinal chemistry programs. This guide will systematically unpack the synthetic utility of this specific building block.

Synthesis and Characterization of 2-cyano-N-(4-ethoxyphenyl)acetamide

The most common and direct method for the synthesis of N-arylcyanoacetamides is the condensation of an aniline with an alkyl cyanoacetate, typically ethyl or methyl cyanoacetate.[3]

General Synthetic Protocol

The synthesis proceeds via a nucleophilic acyl substitution-type mechanism where the amine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alkoxy group. The reaction can be performed by heating the neat reactants or in a high-boiling solvent.

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser, add p-phenetidine (1.0 eq) and ethyl cyanoacetate (1.2 eq).

-

Heat the mixture with stirring at 120-150 °C for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature, which should induce crystallization of the product.

-

The resulting solid is then triturated with a suitable solvent like ethanol or diethyl ether to remove any unreacted starting materials.

-

The solid product is collected by vacuum filtration, washed with cold ethanol, and dried to afford 2-cyano-N-(4-ethoxyphenyl)acetamide.

This procedure is based on established methods for the synthesis of similar N-arylcyanoacetamides.[5]

Physicochemical and Spectroscopic Properties

The proper characterization of the starting material is a cornerstone of reliable and reproducible synthesis.

| Property | Value | Reference |

| CAS Number | 51838-07-4 | [6] |

| Molecular Formula | C₁₁H₁₂N₂O₂ | [6] |

| Molecular Weight | 204.23 g/mol | [6] |

| Appearance | White to off-white crystalline solid | Predicted |

| Melting Point | Not available (predicted to be in the range of 150-180 °C) | - |

| Solubility | Soluble in DMSO and DMF; sparingly soluble in ethanol and water | Predicted |

Expected Spectroscopic Data:

-

¹H NMR: The spectrum is expected to show a triplet and a quartet for the ethoxy group, two doublets in the aromatic region characteristic of a 1,4-disubstituted benzene ring, a singlet for the active methylene protons, and a broad singlet for the amide N-H.

-

¹³C NMR: The spectrum should display signals for the two carbons of the ethoxy group, four distinct signals for the aromatic carbons, a signal for the active methylene carbon, a signal for the nitrile carbon, and a signal for the amide carbonyl carbon.

-

IR Spectroscopy: Key vibrational bands are expected for the N-H stretch (around 3300 cm⁻¹), the C≡N stretch (around 2250 cm⁻¹), the C=O stretch of the amide (around 1660 cm⁻¹), and C-O stretches of the ether (around 1240 cm⁻¹).

Application in Heterocyclic Synthesis

The true value of 2-cyano-N-(4-ethoxyphenyl)acetamide lies in its ability to serve as a versatile precursor for a variety of heterocyclic systems. The following sections detail its application in the synthesis of pyridines, pyrimidines, thiazoles, and coumarins.

Synthesis of Substituted Pyridines

Substituted pyridines are a cornerstone of many pharmaceutical agents.[8][9][10] A highly efficient route to polysubstituted 2-amino-3-cyanopyridines involves a one-pot, four-component reaction of a ketone, an aldehyde, malononitrile, and ammonium acetate. A variation of this involves the reaction of a chalcone (an α,β-unsaturated ketone) with malononitrile and ammonium acetate.[11]

Reaction Scheme: Pyridine Synthesis from a Chalcone Intermediate

Caption: Synthesis of 2-amino-3-cyanopyridines.

Causality Behind Experimental Choices:

This multicomponent approach is highly atom-economical. The use of ammonium acetate provides a source of ammonia in situ for the cyclization step. The reaction proceeds through a cascade of well-established transformations: a Knoevenagel condensation to form an electron-deficient alkene, a Michael addition of a carbanion, and subsequent cyclization and aromatization.

Experimental Protocol for Pyridine Synthesis:

This protocol is adapted from a general method for the synthesis of 2-amino-3-cyanopyridines.[8]

-

In a round-bottom flask, dissolve the appropriate chalcone (derived from an aromatic ketone and aldehyde, 1.0 eq), malononitrile (1.0 eq), and ammonium acetate (8.0 eq) in ethanol.

-

Reflux the reaction mixture for 6-8 hours, monitoring the reaction by TLC.

-

After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

The precipitated solid is collected by vacuum filtration, washed with water, and then with cold ethanol.

-

The crude product is recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 2-amino-3-cyanopyridine derivative.

Synthesis of Pyrimidine Derivatives

Pyrimidines are fundamental components of nucleic acids and are prevalent in a wide range of biologically active compounds.[12][13][14][15] A common strategy for pyrimidine synthesis involves the condensation of a three-carbon component with an amidine or urea derivative. 2-cyano-N-(4-ethoxyphenyl)acetamide can act as the C-C-N unit in reactions with formamide or other amidine sources.[12]

Reaction Scheme: Pyrimidine Synthesis

Caption: Synthesis of pyrimidine derivatives.

Experimental Protocol for Pyrimidine Synthesis:

-

A mixture of 2-cyano-N-(4-ethoxyphenyl)acetamide (1.0 eq) and an excess of formamide is heated at 150-180 °C for several hours.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature and poured into water.

-

The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent to afford the pyrimidine derivative.

Synthesis of Thiazole Derivatives

The thiazole ring is a key feature in many natural products and synthetic drugs, including vitamin B1.[6][16][17] The Hantzsch thiazole synthesis, the reaction of an α-haloketone with a thioamide, is a classic and reliable method for its construction. 2-cyano-N-(4-ethoxyphenyl)acetamide can be converted to a reactive intermediate for this synthesis.

Reaction Scheme: Thiazole Synthesis

Caption: Synthesis of thiazole derivatives.

Experimental Protocol for Thiazole Synthesis:

This protocol is a two-step procedure involving the initial halogenation of the active methylene group.

-

α-Halogenation: Dissolve 2-cyano-N-(4-ethoxyphenyl)acetamide (1.0 eq) in a suitable solvent like chloroform or carbon tetrachloride. Add N-bromosuccinimide (NBS) (1.0 eq) and a radical initiator such as AIBN. Reflux the mixture until the reaction is complete (monitored by TLC). Cool the reaction mixture, filter off the succinimide, and evaporate the solvent to obtain the crude α-bromo-2-cyano-N-(4-ethoxyphenyl)acetamide.

-

Hantzsch Cyclization: Dissolve the crude α-bromo intermediate (1.0 eq) and thiourea (1.1 eq) in ethanol. Reflux the mixture for 2-4 hours. After cooling, neutralize the reaction with a base such as sodium bicarbonate solution. The precipitated product is collected by filtration, washed with water, and recrystallized from ethanol.

Synthesis of Coumarin Derivatives

Coumarins (2H-chromen-2-ones) are a large class of natural and synthetic compounds with diverse biological activities.[18][19][20][21][22][23] The Pechmann condensation is a widely used method for coumarin synthesis, involving the reaction of a phenol with a β-ketoester under acidic conditions. While 2-cyano-N-(4-ethoxyphenyl)acetamide is not a β-ketoester, it can participate in Knoevenagel condensation with salicylaldehydes to form intermediates that can cyclize to form coumarins or related heterocycles.[24][25][26][27]

Reaction Scheme: Coumarin Synthesis via Knoevenagel Condensation

Caption: Synthesis of coumarin derivatives.

Experimental Protocol for Coumarin Synthesis:

-

Dissolve 2-cyano-N-(4-ethoxyphenyl)acetamide (1.0 eq) and salicylaldehyde (1.0 eq) in ethanol.

-

Add a catalytic amount of a base, such as piperidine or triethylamine.

-

Reflux the mixture for 3-5 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature. The product may precipitate upon cooling or after the addition of water.

-

Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure coumarin derivative.

Conclusion

2-cyano-N-(4-ethoxyphenyl)acetamide is a readily accessible and highly versatile building block for the synthesis of a wide range of medicinally relevant heterocyclic compounds. Its polyfunctional nature allows for its strategic incorporation into various synthetic pathways, including multicomponent reactions and classical named reactions. This guide has provided a framework for understanding and utilizing this valuable synthon, offering both mechanistic insights and practical synthetic protocols. The continued exploration of the reactivity of 2-cyano-N-(4-ethoxyphenyl)acetamide and its derivatives will undoubtedly lead to the discovery of novel molecular entities with significant potential in drug discovery and materials science.

References

- CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide - Google Patents.

-

Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 1-111. Available at: [Link]

-

Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 257-286. Available at: [Link]

-

Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). Available at: [Link]

-

Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity - SciELO México. Available at: [Link]

-

2-Pyridones from Cyanoacetamides and Enecarbonyl Compounds: Application to the Synthesis of Nothapodytine B. | Request PDF - ResearchGate. Available at: [Link]

-

Synthesis of Pyrimidine‐2,4‐diones from formamide. - ResearchGate. Available at: [Link]

-

Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives - Beilstein Journals. Available at: [Link]

-

Multicomponent Synthesis, Characterization of Novel Pyrimidine Derivatives with Anti-cancer Potential - Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

-

One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent - Semantic Scholar. Available at: [Link]

-

Synthesis, biological activities, and future perspectives of steroidal monocyclic pyridines. Available at: [Link]

- WO2010115950A2 - Process for the preparation of pyrimidine derivatives - Google Patents.

-

A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal - SciELO. Available at: [Link]

-

Thiazole synthesis - Organic Chemistry Portal. Available at: [Link]

-

SYNTHESIS AND STUDIES OF CHALCONES AND ITS CYANOPYRIDINE AND ACETYL PYRAZOLINE DERIVATIVES - Rasayan Journal of Chemistry. Available at: [Link]

-

Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives - PMC - NIH. Available at: [Link]

-

Pyridine synthesis - Organic Chemistry Portal. Available at: [Link]

-

RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW - Semantic Scholar. Available at: [Link]

-

Kröhnke pyridine synthesis - Wikipedia. Available at: [Link]

-

Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed. Available at: [Link]

-

Phenacetin | C10H13NO2 | MD Topology | NMR | X-Ray. Available at: [Link]

-

Heteroannulations of cyanoacetamide-based MCR scaffolds utilizing formamide - PMC. Available at: [Link]

-

The Solvent-free Pechmann Condensation Between Phenols and β-Ketoesters Using BTSA.SiO 2 … - ResearchGate. Available at: [Link]

-

Synthesis of 2-amino-3-cyanopyridine derivatives. - ResearchGate. Available at: [Link]

-

Synthesis and pharmacological activity of chalcones derived from 2,4,6-trimethoxyacetophenone in RAW 264.7 cells stimulated by LPS - PubMed. Available at: [Link]

-

A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs - Der Pharma Chemica. Available at: [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available at: [Link]

-

Synthesis of coumarins via Pechmann reaction using Antimony chloride immobilized on neutral alumina as a Catalyst under - Der Pharma Chemica. Available at: [Link]

-

1H and 13C-NMR data of compounds 2 – 4 - ResearchGate. Available at: [Link]

-

Pechmann condensation – Knowledge and References - Taylor & Francis. Available at: [Link]

-

Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide - MDPI. Available at: [Link]

-

4 - The Royal Society of Chemistry. Available at: [Link]

-

Coumarin Synthesis Via The Pechmann Reaction - IJSART. Available at: [Link]

-

Pechmann condensation: Significance and symbolism. Available at: [Link]

Sources

- 1. Phenacetin | C10H13NO2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 2. WO2002010103A1 - PROCESS FOR SYNTHESIS OF α,β-UNSATURATED KETONES - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide - Google Patents [patents.google.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. NMR Spectrum of Phenacetin | Thermo Fisher Scientific - UK [thermofisher.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. scielo.br [scielo.br]

- 10. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bot Verification [rasayanjournal.co.in]

- 12. researchgate.net [researchgate.net]

- 13. archives.ijper.org [archives.ijper.org]

- 14. WO2010115950A2 - Process for the preparation of pyrimidine derivatives - Google Patents [patents.google.com]

- 15. bu.edu.eg [bu.edu.eg]

- 16. benchchem.com [benchchem.com]

- 17. Thiazole synthesis [organic-chemistry.org]

- 18. Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and pharmacological activity of chalcones derived from 2,4,6-trimethoxyacetophenone in RAW 264.7 cells stimulated by LPS: quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. derpharmachemica.com [derpharmachemica.com]

- 21. taylorandfrancis.com [taylorandfrancis.com]

- 22. ijsart.com [ijsart.com]

- 23. wisdomlib.org [wisdomlib.org]

- 24. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. benchchem.com [benchchem.com]

Navigating the Therapeutic Potential of 2-Cyano-N-(4-ethoxyphenyl)acetamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel therapeutic agents has led to a burgeoning interest in the diverse biological activities of synthetic small molecules. Among these, acetamide derivatives have emerged as a versatile scaffold, demonstrating a wide spectrum of pharmacological effects. This technical guide focuses specifically on the biological activities of a particular class: 2-cyano-N-(4-ethoxyphenyl)acetamide derivatives . While direct and extensive research on this specific family of compounds is nascent, this document aims to provide a comprehensive framework for their investigation. By examining the known biological activities of structurally related acetamide and cyanoacetamide compounds, we will extrapolate potential therapeutic avenues and outline detailed experimental protocols for their synthesis and bio-evaluation. This guide serves as a foundational resource for researchers poised to explore the therapeutic landscape of these promising molecules.

Introduction: The 2-Cyano-N-(4-ethoxyphenyl)acetamide Scaffold

The core structure, 2-cyano-N-(4-ethoxyphenyl)acetamide, possesses key functional groups that suggest a predisposition for biological activity. The cyano (C≡N) group can participate in hydrogen bonding and may act as a bioisostere for other functional groups. The acetamide linkage is a common feature in many pharmaceuticals, contributing to metabolic stability and target engagement. Furthermore, the 4-ethoxyphenyl moiety provides a lipophilic character that can influence pharmacokinetic properties such as membrane permeability and distribution.

Derivatization of this core structure opens up a vast chemical space for modulating its biological effects. Modifications can be introduced at various positions, including the phenyl ring and the active methylene group adjacent to the cyano moiety, to fine-tune the molecule's steric, electronic, and hydrophobic properties.

Potential Biological Activities: An Evidence-Based Extrapolation

Based on the biological activities reported for analogous structures, we can hypothesize several potential therapeutic applications for 2-cyano-N-(4-ethoxyphenyl)acetamide derivatives.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of acetamide and cyanoacetamide derivatives. The underlying mechanisms often involve the disruption of microbial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid replication. For instance, certain acetamide derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria.

Hypothesized Mechanism of Action: The cyano group in the 2-cyano-N-(4-ethoxyphenyl)acetamide scaffold could potentially interact with key bacterial enzymes, such as those involved in the peptidoglycan biosynthesis pathway.

Anticancer Activity

The acetamide backbone is present in several clinically used anticancer agents. Derivatives of this class have been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines. The presence of a cyano group can also contribute to anticancer effects, as seen in some kinase inhibitors. Research on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives has demonstrated their potential as anticancer agents, particularly against prostate and breast cancer cell lines.[1] Compounds with a nitro moiety on the phenyl ring exhibited higher cytotoxic effects.[1]

Hypothesized Signaling Pathway Involvement:

Sources

A Comprehensive Review of Synthetic Routes for N-Aryl Cyanoacetamides: Mechanisms, Methodologies, and Practical Insights

Abstract: N-Aryl cyanoacetamides are pivotal structural motifs in medicinal chemistry and materials science, serving as crucial intermediates and pharmacophores in a range of bioactive compounds. This technical guide provides an in-depth review of the primary synthetic routes for their preparation. We delve into the mechanisms, advantages, and limitations of classical and modern synthetic strategies, including the direct cyanoacetylation of anilines using various activating agents, amidation of cyanoacetic esters, and metal-catalyzed cross-coupling reactions. Each section is supported by detailed experimental protocols, comparative data, and mechanistic diagrams to offer researchers, scientists, and drug development professionals a comprehensive and practical resource for selecting and implementing the optimal synthetic strategy.

Introduction: The Significance of N-Aryl Cyanoacetamides

N-Aryl cyanoacetamides are a class of organic compounds characterized by a cyanoacetyl group attached to an aromatic amine. This unique combination of a reactive methylene group, a cyano moiety, and an amide linkage makes them exceptionally versatile building blocks in organic synthesis.[1]

1.1 The N-Aryl Cyanoacetamide Moiety in Medicinal Chemistry

The N-aryl cyanoacetamide scaffold is a "privileged structure" in drug discovery, frequently appearing in molecules targeting a wide array of biological targets. Its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, makes it an ideal anchor for binding to enzyme active sites. For instance, this moiety is a cornerstone of several kinase inhibitors, where the amide N-H and carbonyl oxygen act as hydrogen bond donor and acceptor, respectively, and the aryl group engages in hydrophobic interactions. Prominent examples include the immunosuppressive drugs leflunomide and its active metabolite, teriflunomide. The widespread utility of these derivatives as synthons for bioactive compounds continues to drive the development of innovative pharmaceutical agents.[2][3]

1.2 Applications in Materials Science and Organic Synthesis

Beyond pharmaceuticals, the electronic properties of N-aryl cyanoacetamides make them suitable for applications in materials science, including the development of optoelectronic materials.[3] In synthetic chemistry, they are highly valued as precursors for a diverse range of heterocyclic compounds, such as pyridines, pyrimidines, and pyrazoles, owing to the reactivity of their functional groups.[1][4]

Foundational Synthetic Strategy: Cyanoacetylation of Anilines

The most direct and widely employed method for synthesizing N-aryl cyanoacetamides is the acylation of an aromatic amine (aniline) with a cyanoacetic acid derivative. This approach, centered on the formation of an amide bond, can be executed through several distinct pathways.

2.1 Mechanism of N-Acylation: A Primer

The core of this strategy is a nucleophilic acyl substitution reaction. The nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the cyanoacetyl group. For the reaction to proceed efficiently, the hydroxyl group of cyanoacetic acid must be converted into a better leaving group. The choice of activating agent dictates the specific mechanism, reaction conditions, and overall efficiency.

2.2 Classical Approaches with Activated Cyanoacetic Acid

Using Cyanoacetic Acid with Coupling Agents

A common laboratory-scale method involves the in-situ activation of cyanoacetic acid using carbodiimide coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Causality and Mechanism: Carbodiimides function by converting the carboxylic acid's hydroxyl group into an excellent leaving group.[5] The reaction initiates with the protonation of the carbodiimide by cyanoacetic acid, followed by the attack of the carboxylate to form a highly reactive O-acylisourea intermediate.[6][7] This intermediate is then readily attacked by the aniline to form the desired amide. The driving force is the formation of a stable urea byproduct (dicyclohexylurea [DCU] or ethyl-dimethylaminopropylurea [EDU]).[7]

dot digraph "DCC_Coupling_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [arrowsize=0.7, penwidth=1.0];

// Nodes CyanoaceticAcid [label="Cyanoacetic Acid\n(R-COOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; DCC [label="DCC", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="O-Acylisourea\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Aniline [label="Aniline\n(Ar-NH2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Amide [label="N-Aryl Cyanoacetamide\n(Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; DCU [label="Dicyclohexylurea (DCU)\n(Byproduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges CyanoaceticAcid -> Intermediate [label="+ DCC", color="#4285F4"]; DCC -> Intermediate [style=invis]; Intermediate -> Amide [label="+ Aniline", color="#4285F4"]; Aniline -> Amide [style=invis]; Intermediate -> DCU [label=" ", color="#EA4335"]; } } Caption: DCC Coupling Mechanism for Amide Synthesis.

Trustworthiness & Practical Issues: While effective, the use of DCC presents a significant purification challenge. The DCU byproduct is notoriously insoluble in most common organic solvents and must be removed by filtration.[8] EDC is often preferred as its corresponding urea byproduct is water-soluble, allowing for simple removal via aqueous workup.[8] For challenging couplings, additives like 1-hydroxybenzotriazole (HOBt) can be included to form an active ester intermediate, which can improve yields and suppress side reactions.[9]

Protocol 2.2.1.1: General Procedure for EDC-Mediated Synthesis

-

Dissolve cyanoacetic acid (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or DMF).

-

Add the substituted aniline (1.0-1.1 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC hydrochloride (1.2 eq) portion-wise while maintaining the temperature.

-

If required, add HOBt (0.5-1.0 eq) to the mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with the solvent and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Using Cyanoacetyl Chloride

The reaction of an aniline with cyanoacetyl chloride, the acid chloride of cyanoacetic acid, is a highly vigorous and often high-yielding method.

Causality and Mechanism: Acid chlorides are extremely reactive acylating agents. The chlorine atom is an excellent leaving group, making the carbonyl carbon highly electrophilic. The reaction is typically rapid and exothermic, proceeding via a standard nucleophilic acyl substitution. A non-nucleophilic base, such as triethylamine or pyridine, is required to scavenge the HCl byproduct generated during the reaction.

Trustworthiness & Practical Issues: The primary challenge of this route is the instability of cyanoacetyl chloride, which is moisture-sensitive and can decompose upon storage. It is often prepared in situ immediately before use by treating cyanoacetic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This adds an extra step to the procedure and involves handling corrosive reagents.

2.3 Modern and Greener Alternatives

Direct Amidation of Cyanoacetic Esters

A more atom-economical and widely used approach, particularly on a larger scale, is the direct reaction of an aniline with an alkyl cyanoacetate, most commonly ethyl cyanoacetate.[4]

Causality and Mechanism: This reaction is an aminolysis of an ester. The nucleophilic aniline attacks the ester carbonyl, leading to a tetrahedral intermediate which then collapses to expel an alcohol (ethanol), forming the more thermodynamically stable amide. The reaction often requires elevated temperatures (e.g., fusion method at 150 °C) or a catalyst to proceed at a reasonable rate.[1] The process can be performed neat (solvent-free) or in a high-boiling solvent.[1]

dot digraph "Amidation_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [arrowsize=0.7, penwidth=1.0];

// Nodes Start [label="Start:\nAniline + Ethyl Cyanoacetate", fillcolor="#F1F3F4", fontcolor="#202124"]; Heating [label="Heat Mixture\n(e.g., 150-180 °C)\nSolvent-free or High-boiling solvent", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Amide Formation\n(Ethanol byproduct removed)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Cool and Precipitate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Purify Product\n(Recrystallization)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Heating; Heating -> Reaction; Reaction -> Workup; Workup -> Purification; } } Caption: General workflow for synthesis via amidation of ethyl cyanoacetate.

Trustworthiness & Practical Issues: This method is often favored for its simplicity, cost-effectiveness, and avoidance of harsh coupling reagents.[1] The primary byproduct, ethanol, is volatile and easily removed. The high temperatures required can sometimes be a limitation for substrates with sensitive functional groups. However, various catalytic systems have been developed to facilitate the reaction under milder conditions.

Protocol 2.3.1.1: Solvent-Free Synthesis from Ethyl Cyanoacetate

-

Combine the substituted aniline (1.0 eq) and ethyl cyanoacetate (1.2-1.5 eq) in a round-bottom flask equipped with a distillation head or reflux condenser.

-

Heat the mixture in an oil bath to 150-180 °C.

-

Maintain heating for 2-6 hours, monitoring the reaction by TLC. Ethanol will distill off as the reaction progresses.

-

After completion, cool the reaction mixture to room temperature, which often results in the solidification of the product.

-

Triturate the solid with a suitable solvent like ethanol or hexane to remove excess ethyl cyanoacetate and other impurities.

-

Collect the solid product by vacuum filtration and wash with cold solvent.

-

If necessary, recrystallize the product from a suitable solvent (e.g., ethanol) to obtain high purity.[10]

Alternative Synthetic Paradigms

While cyanoacetylation of anilines is the dominant strategy, other methods exist for specific applications.

3.1 Metal-Catalyzed Cross-Coupling Reactions

The Buchwald-Hartwig amination offers a powerful alternative for constructing the C-N bond.[11] This palladium-catalyzed cross-coupling reaction joins an aryl halide or triflate with an amine-containing coupling partner.[12] In this context, the reaction would involve coupling an aryl halide with 2-cyanoacetamide.

Causality and Mechanism: The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[13] The cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amide, deprotonation by a base, and finally, reductive elimination to form the N-aryl cyanoacetamide and regenerate the Pd(0) catalyst.[13] The choice of phosphine ligand is critical for the success of the reaction.[14]

Comparative Analysis and Practical Considerations

Choosing the optimal synthetic route requires a careful evaluation of several factors.

Table 4.1: Comparison of Key Synthetic Routes

| Method | Key Reagents | Advantages | Disadvantages | Best For |

| EDC/DCC Coupling | Cyanoacetic acid, Aniline, EDC/DCC | Mild conditions, good for sensitive substrates | Costly reagents, byproduct removal (esp. DCU) | Small-scale lab synthesis, complex molecules |

| Acid Chloride | Cyanoacetyl chloride, Aniline, Base | High reactivity, often high yields | Reagent instability, corrosive byproducts (HCl) | When high reactivity is needed and aniline is robust |

| Ester Amidation | Ethyl cyanoacetate, Aniline | Cost-effective, atom-economical, simple | High temperatures often required | Large-scale synthesis, industrial applications |

| Buchwald-Hartwig | Aryl halide, 2-Cyanoacetamide, Pd-catalyst | Excellent functional group tolerance | High cost, requires inert atmosphere | Cases where the aniline precursor is unavailable |

dot digraph "Route_Selection_Tree" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.15,0.1"]; edge [arrowsize=0.7, penwidth=1.0, fontname="Arial", fontsize=9];

// Nodes Start [label="Is the corresponding\nAniline readily available?", fillcolor="#F1F3F4", fontcolor="#202124"]; Yes1 [label="Are you working on a\nlarge (industrial) scale?", fillcolor="#F1F3F4", fontcolor="#202124"]; No1 [label="Use Buchwald-Hartwig\nCross-Coupling", fillcolor="#34A853", fontcolor="#FFFFFF"]; Yes2 [label="Use Amidation of\nEthyl Cyanoacetate", fillcolor="#34A853", fontcolor="#FFFFFF"]; No2 [label="Does the substrate have\nheat-sensitive groups?", fillcolor="#F1F3F4", fontcolor="#202124"]; Yes3 [label="Use EDC/HOBt Coupling\n(Mild Conditions)", fillcolor="#34A853", fontcolor="#FFFFFF"]; No3 [label="Consider Acid Chloride or\nEDC/DCC Coupling", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Yes1 [label="Yes"]; Start -> No1 [label="No"]; Yes1 -> Yes2 [label="Yes"]; Yes1 -> No2 [label="No"]; No2 -> Yes3 [label="Yes"]; No2 -> No3 [label="No"]; } } Caption: Decision tree for selecting a synthetic route.

Conclusion and Future Outlook

The synthesis of N-aryl cyanoacetamides is a well-established field with several reliable and robust methods. The classical approach of reacting anilines with ethyl cyanoacetate remains a mainstay for large-scale production due to its cost-effectiveness and simplicity. For laboratory-scale synthesis of complex molecules, carbodiimide-mediated coupling offers a mild and versatile alternative, despite challenges with byproduct removal.

Future developments will likely focus on creating more sustainable and efficient catalytic systems for direct amidation that operate under even milder conditions. The application of flow chemistry to these syntheses could also offer significant advantages in terms of safety, scalability, and product consistency. As the importance of the N-aryl cyanoacetamide scaffold in drug discovery and materials science continues to grow, the development of novel and improved synthetic routes will remain an active area of research.

References

-

Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. TÜBİTAK Academic Journals. Available at: [Link]

-

Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc. Available at: [Link]

- Faisal, M., et al. (2025). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research.

- Abdel-Wahab, B. F., et al. (2025). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research.

-

Ingersoll, A. W., et al. (1927). CYANOACETAMIDE. Organic Syntheses. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2018). Cyanoacetamide Multicomponent Reaction (I): Parallel Synthesis Of Cyanoacetamides. ResearchGate. Available at: [Link]

-

Khidre, R. E., et al. (2017). Synthesis of a novel heterocyclic scaffold utilizing 2-cyano-N-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl) acetamide. Arkivoc. Available at: [Link]

-

Uddin, K.M., et al. (2023). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. National Institutes of Health. Available at: [Link]

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

-

Bruson, H. A. (1942). N-2-CYANOETHYLANILINE. Organic Syntheses. Available at: [Link]

-

Bergman, J., et al. (2004). Cyanoacetylation of Indoles, Pyrroles and Aromatic Amines with the Combination Cyanoacetic Acid and Acetic Anhydride. ResearchGate. Available at: [Link]

-

Ghozlan, S. A. S., et al. (2020). (PDF) Synthesis, and Synthetic Applications of Cyanoacetamides. ResearchGate. Available at: [Link]

-

McCallum, J. (2013). mechanism of amide formation with DCC. YouTube. Available at: [Link]

-

El-Sayed, N. N. E., et al. (2023). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. Journal of the Iranian Chemical Society. Available at: [Link]

-

Li, B., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. Available at: [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

-

OC Simplified. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

Sources

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation [mrj.org.ly]

- 3. mjpe.periodikos.com.br [mjpe.periodikos.com.br]

- 4. researchgate.net [researchgate.net]

- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 6. youtube.com [youtube.com]

- 7. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 8. peptide.com [peptide.com]

- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. m.youtube.com [m.youtube.com]

Methodological & Application

High-Efficiency Synthesis of Bio-active Scaffolds: A Detailed Protocol for the Knoevenagel Condensation of 2-cyano-N-(4-ethoxyphenyl)acetamide

An Application Note for Drug Development Professionals

Abstract